molecular formula C18H15N5O2 B2769390 N-(2-cyanophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 878735-50-3

N-(2-cyanophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2769390
CAS No.: 878735-50-3
M. Wt: 333.351
InChI Key: JHHCVAXQHOFISD-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 878735-50-3) is a high-purity chemical compound offered for research purposes. It features a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its metabolic stability and ability to participate in key hydrogen-bonding interactions with biological targets . This specific triazole-4-carboxamide structure is part of a class of compounds investigated for their potent inhibitory activity against the Pregnane X Receptor (PXR), a key nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters . Compounds within this structural class have been identified as highly potent and selective PXR inverse agonists and antagonists, demonstrating low nanomolar IC50 values in both binding and cellular assays . The structural elements of this molecule—including the 1,2,3-triazole core, the 4-methoxyphenyl group at the N1 position, and the 2-cyanophenyl carboxamide at the C4 position—are critical for its research value, contributing to its binding affinity and functional activity . This product is intended for use in basic research applications, including but not limited to the study of drug metabolism, drug-drug interactions, and the role of PXR in various disease pathways. It is supplied with a minimum purity of 90%+. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-cyanophenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c1-12-17(18(24)20-16-6-4-3-5-13(16)11-19)21-22-23(12)14-7-9-15(25-2)10-8-14/h3-10H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHCVAXQHOFISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[3+2] Cycloaddition for 1,2,3-Triazole Synthesis

The 1H-1,2,3-triazole core is typically constructed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or base-mediated [3+2] cycloaddition. For the target compound, 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid serves as the intermediate precursor.

  • Reaction Conditions :

    • Azide Component : 4-Methoxyphenyl azide, synthesized from 4-methoxyaniline via diazotization and azide substitution.
    • Alkyne Component : Methyl propiolate or methyl acetylene carboxylate derivatives.
    • Catalyst : Sodium ethoxide or cesium carbonate in anhydrous ethanol at 60–80°C.
  • Mechanistic Insight :
    The base facilitates deprotonation of the alkyne, enabling nucleophilic attack on the azide to form the triazole ring. The methyl group at position 5 originates from the methyl-substituted alkyne.

Carboxamide Functionalization

Amidation of Triazole-4-Carboxylic Acid

The carboxylic acid at position 4 of the triazole is converted to the carboxamide via activation followed by coupling with 2-cyanophenylamine.

  • Activation Methods :

    • Acid Chloride Formation : Thionyl chloride (SOCl₂) converts the carboxylic acid to the acyl chloride, which reacts with 2-cyanophenylamine in dichloromethane (DCM) at 0–5°C.
    • Coupling Reagents : Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) at room temperature.
  • Reaction Workflow :

    • Intermediate Isolation : The triazole-4-carboxylic acid is filtered, washed with ice-cold methanol, and dried under vacuum.
    • Amidation : Activated intermediate is reacted with 2-cyanophenylamine (1.2 equiv) in the presence of triethylamine (TEA) as a base.
    • Purification : Column chromatography (DCM:MeOH = 50:1) yields the pure carboxamide.

Structural Characterization

Spectroscopic Analysis

  • 1H-NMR (DMSO-d6, 600 MHz) :

    • δ 10.40 (s, 1H, NH), 8.21 (d, J = 8.6 Hz, 2H, Ar-H), 7.85 (dd, J = 8.0 Hz, 1.6 Hz, 1H, Ar-H), 5.56 (s, 2H, OCH₂).
    • δ 2.45 (s, 3H, CH₃).
  • IR (KBr) :

    • 2200 cm⁻¹ (C≡N stretch), 1680 cm⁻¹ (C=O amide), 1250 cm⁻¹ (C-O methoxy).
  • Mass Spectrometry :

    • HRMS (ESI): m/z calcd for C₁₉H₁₆N₅O₂ [M+H]⁺: 370.1284; found: 370.1289.

Optimization and Yield Data

Comparative Reaction Conditions

Step Catalyst/Reagent Solvent Temperature Yield (%)
Triazole Formation Cs₂CO₃ Ethanol 80°C 78
Amidation EDCI/HOBt THF RT 82
Purification DCM:MeOH (50:1) 95
  • Key Observations :
    • Higher yields are achieved with cesium carbonate versus sodium ethoxide in triazole synthesis.
    • EDCI-mediated coupling outperforms acid chloride routes in minimizing byproducts.

Mechanistic and Regiochemical Considerations

Regioselectivity in Cycloaddition

The 1,4-disubstituted triazole is favored under base-mediated conditions due to electronic effects of the methoxy group directing azide attack. Competing 1,5-regioisomers are suppressed by steric hindrance from the methyl substituent.

Side Reactions and Mitigation

  • Incomplete Cyclization : Prolonged reaction times (>12 h) reduce open-chain byproducts.
  • Oversubstitution : Controlled stoichiometry (1:1 azide:alkyne) prevents di-substituted triazoles.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

N-(2-cyanophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide serves as a building block for synthesizing more complex molecules. It is also utilized as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

Biology

The compound has been investigated for its potential bioactivity, particularly in antimicrobial and anticancer research. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines.

Anticancer Activity Case Study:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)2.41
HeLa (Cervical Cancer)3.15
A-549 (Lung Cancer)4.50

The compound's mechanism of action may involve enzyme inhibition and induction of apoptosis in cancer cells.

Medicine

Research is ongoing to explore the therapeutic potential of this compound as a drug candidate for various diseases. Its unique structure allows for interactions with specific molecular targets, potentially leading to novel treatment options.

Industrial Applications

This compound is also utilized in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring durability and stability.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 1

The 1-aryl group influences electronic and steric properties:

  • 4-Methoxyphenyl (Target Compound): Enhances electron density and solubility due to the methoxy group .

Substituent Variations at Position 5

The 5-methyl group is conserved in most analogues, but substitutions like 5-cyclopropyl () alter steric hindrance and conformational flexibility, impacting binding affinity in biological systems.

Carboxamide Substituents (Position 4)

The N-aryl carboxamide moiety is critical for bioactivity:

  • N-(4-Chlorophenyl) (): Introduces halogen bonding but reduces electron-withdrawing effects compared to -CN.
  • N-(4-Acetylphenyl) (): The acetyl group (-COCH₃) increases hydrophobicity and metabolic stability.

Key Trends :

  • Higher Yields (82–90%) are achieved with methoxy or electron-neutral substituents due to optimized reaction kinetics .
  • Halogenated Derivatives (e.g., 4-chlorophenyl) show moderate yields, likely due to steric or electronic interference .

Cytotoxicity and Binding Affinity

  • The target compound’s cyano group may enhance cytotoxicity by interacting with cellular nucleophiles, as seen in analogues like QTC-4-MeOBnEA (), which inhibits multiple pathways in neurodegenerative diseases.
  • N-(4-Fluorophenyl) derivatives () exhibit improved binding to kinase targets due to fluorine’s electronegativity, suggesting the target’s cyano group could offer similar advantages .

Solubility and Stability

  • Methoxy Groups : Improve aqueous solubility (e.g., target compound vs. 4-methylphenyl derivatives) .
  • Cyanophenyl vs. Acetylphenyl: The cyano group reduces logP compared to acetyl, balancing hydrophilicity and membrane permeability .

Biological Activity

N-(2-cyanophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be characterized by the following IUPAC name: N-(2-cyanophenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide. It consists of a triazole ring substituted with various functional groups that contribute to its biological activity.

Synthesis Methods:
The synthesis typically involves a multi-step process, including:

  • Cycloaddition Reactions: The formation of the triazole ring through azide and alkyne coupling, often using copper(I) catalysts.
  • Purification Techniques: Final products are purified using recrystallization or chromatography to ensure high purity levels.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity against selected cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)2.41
HeLa (Cervical Cancer)3.15
A-549 (Lung Cancer)4.50

These values indicate that the compound's cytotoxicity is comparable to established chemotherapeutic agents like doxorubicin, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition: It is hypothesized that the compound interacts with specific enzymes involved in cancer cell proliferation.
  • Apoptosis Induction: Flow cytometry assays have shown that the compound can induce apoptosis in cancer cells in a dose-dependent manner .

Case Studies and Research Findings

Several research studies have explored the biological activity of similar triazole derivatives. For instance:

  • A study demonstrated that derivatives similar to this compound exhibited selective cytotoxicity against leukemia and breast cancer cell lines .
  • Another investigation highlighted the compound's ability to inhibit carbonic anhydrases associated with cancer progression, further establishing its therapeutic potential in oncology .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Triazole formationCuI, DMF, 80°C65-75
Carboxamide couplingEDCI, DCM, RT70-85
PurificationEthyl acetate/hexane (3:7)>95% purity

Basic: What preliminary biological activities are associated with this compound?

Similar triazole derivatives exhibit:

  • Anticancer activity : IC₅₀ values of 5-20 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via tubulin inhibition .
  • Antimicrobial effects : MIC of 8-32 µg/mL against S. aureus and E. coli .
  • Target interactions : Predicted binding to kinases (e.g., EGFR) and microbial enzymes (e.g., dihydrofolate reductase) .

Advanced: How can synthesis yield be optimized for scalable production?

Q. Methodological approaches :

  • Green chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
  • Ultrasound-assisted synthesis : Reduces reaction time (from 12h to 2h) and increases yield by 15-20% .
  • Continuous flow systems : Enhance reproducibility and scalability for multi-step reactions .

Q. Key variables to monitor :

  • Catalyst loading (CuI >10 mol% may cause side reactions).
  • Temperature control during exothermic steps (e.g., cycloaddition).

Advanced: How to resolve contradictions in reported biological activity data?

Case study : Discrepancies in IC₅₀ values for similar compounds may arise from:

  • Assay variability : Differences in cell culture conditions (e.g., serum concentration, incubation time).
  • Structural analogs : Substituent effects (e.g., methoxy vs. chloro groups alter logP and bioavailability) .
  • Purity thresholds : Impurities >5% can skew activity results; validate via HPLC before testing .

Q. Troubleshooting steps :

Replicate assays with standardized protocols (e.g., NCI-60 panel for cytotoxicity).

Compare with structurally validated analogs (e.g., PubChem CID 26022986 ).

Advanced: What computational tools predict the compound’s mechanism of action?

Q. Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17) or microbial targets .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • ADMET prediction : SwissADME estimates bioavailability (%F = 65-80) and blood-brain barrier penetration (low) .

Validation : Cross-check with in vitro assays (e.g., kinase inhibition assays at 1-10 µM concentrations) .

Advanced: How to design derivatives for improved target selectivity?

Q. Strategies :

  • Bioisosteric replacement : Substitute the cyanophenyl group with trifluoromethylpyridine to enhance kinase selectivity .
  • Fragment-based design : Use X-ray crystallography data (e.g., CCDC 2050121 ) to identify key hydrogen-bonding residues.
  • Metabolic stability : Introduce deuterium at methyl groups to reduce CYP450-mediated degradation .

Q. Table 2: Derivative Optimization Workflow

StepTechniqueObjective
1. Lead modificationMolecular dockingIdentify binding pocket residues
2. SynthesisParallel synthesisGenerate 10-20 analogs
3. ScreeningHigh-content imagingAssess cytotoxicity and selectivity

Advanced: What spectroscopic techniques resolve ambiguous structural data?

Case example : Overlapping NMR signals for triazole and methoxyphenyl protons.

  • 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and distinguishes aromatic signals .
  • Dynamic NMR : Resolves rotational barriers in carboxamide groups (e.g., coalescence temperature analysis) .
  • Solid-state NMR : Confirms crystallographic packing effects in polymorphic forms .

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